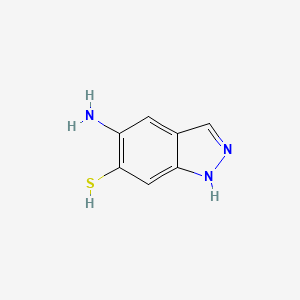

5-Amino-1H-indazole-6-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3S |

|---|---|

Molecular Weight |

165.22 g/mol |

IUPAC Name |

5-amino-1H-indazole-6-thiol |

InChI |

InChI=1S/C7H7N3S/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,8H2,(H,9,10) |

InChI Key |

SQSJODSIHSAIND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)S |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1h Indazole 6 Thiol and Its Precursors/derivatives

Strategies for Indazole Ring System Construction

The formation of the bicyclic indazole scaffold is the foundational step in synthesizing derivatives like 5-Amino-1H-indazole-6-thiol. Various synthetic strategies have been developed, with N-N bond-forming heterocyclization and regioselective approaches being particularly prominent.

A key strategy for constructing the pyrazole (B372694) ring of the indazole system is through the formation of the N-N bond. These methods typically involve the cyclization of ortho-substituted benzene (B151609) derivatives.

One-pot cascade reactions have been developed for the synthesis of indazole scaffolds. For instance, 3-amino-3-(2-nitroaryl)propanoic acids can be heated with a suitable nucleophile or solvent under basic conditions to yield indazole acetic acid derivatives researchgate.netdiva-portal.org. This approach is notable for its tolerance of a range of functional groups researchgate.net. Another prominent N-N bond-forming reaction is the Cadogan-style reductive cyclization. In this method, ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and anilines, are treated with a reducing agent like tri-n-butylphosphine to afford substituted 2H-indazoles under mild conditions acs.orgorganic-chemistry.org. Organophosphorus-mediated reductive cyclization of substituted benzamidines has also been employed to construct 3-amino-2H-indazoles nih.gov.

These N-N bond-forming heterocyclization reactions offer versatile pathways to the indazole core, often starting from readily available nitro-aromatic compounds. The specific choice of starting materials and reagents dictates the substitution pattern on the resulting indazole ring.

Table 1: Examples of N-N Bond Forming Heterocyclization Reactions for Indazole Synthesis

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| o-Nitrobenzaldimines | 1,2,2,3,4,4-hexamethylphosphetane, hydrosilane | 2H-Indazoles | nih.govorganic-chemistry.org |

| 3-Amino-3-(2-nitroaryl)propanoic acids | NaOH, alcohol (e.g., ethanolamine) | Indazole acetic acids | researchgate.netdiva-portal.org |

| o-Nitrobenzylamines | 5% KOH in alcohol, 60°C | 3-Alkoxy-2H-indazoles | acs.org |

Regioselective Synthesis of Substituted Indazoles

Achieving the correct placement of substituents on the indazole ring is critical. Regioselectivity, particularly N-1 versus N-2 substitution, is a significant challenge in indazole synthesis. The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, a factor that can be exploited in synthesis nih.gov.

N-alkylation of the indazole scaffold is a common method for introducing substituents, and the regioselectivity of this reaction is highly dependent on the reaction conditions and the existing substituents on the ring. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N-1 alkylation nih.gov. The steric and electronic properties of substituents at various positions (C-3, C-4, C-5, C-6, and C-7) significantly influence the N-1/N-2 ratio of the alkylated products. For instance, electron-withdrawing groups like NO₂ or CO₂Me at the C-7 position can lead to excellent N-2 regioselectivity nih.gov.

Alternative strategies to achieve regioselectivity include constructing the ring from precursors that already contain the desired N-substituent. The use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can produce N-1 substituted indazoles in good yields nih.gov. Copper-catalyzed amination followed by intramolecular dehydration provides a one-step regioselective route to 1-alkyl or 1-aryl-1H-indazoles from ortho-halogenated ketones and arylcarboxylic acids researchgate.net.

Table 2: Factors Influencing Regioselectivity in Indazole Synthesis

| Factor | Effect on Regioselectivity | Example | Reference |

|---|---|---|---|

| Reaction Conditions | NaH in THF favors N-1 alkylation. | Alkylation of C-3 substituted indazoles with alkyl bromide. | nih.gov |

| Substituent Position | C-7 electron-withdrawing groups (e.g., NO₂) confer high N-2 selectivity. | N-alkylation of 7-nitroindazole. | nih.gov |

| Precursor Choice | Use of N-substituted hydrazines allows for pre-determined N-1 substitution. | Reaction of N-arylhydrazines with ortho-haloaryl carbonyls. | nih.gov |

| Catalyst System | CuO catalysis enables one-step synthesis of 1-substituted indazoles. | Reaction of ortho-halogenated benzophenones with hydrazines. | researchgate.net |

Introduction of Amino and Thiol Functionalities

Once the indazole ring is formed, or during its construction, the amino and thiol groups must be introduced at the C-5 and C-6 positions, respectively.

The introduction of an amino group at the C-5 position of the indazole ring is a key step. A common and effective strategy is the reduction of a 5-nitroindazole (B105863) precursor. The nitro group can be introduced onto the benzene ring of a suitable starting material before the indazole ring is formed. Subsequently, this nitro group can be reduced to the desired amino group using various reducing agents, such as SnCl₂·2H₂O in the presence of HCl researchgate.net. This method is widely used due to the accessibility of nitro-aromatic precursors.

Direct amination of the indazole ring is less common. Instead, building the molecule from a pre-functionalized starting material, such as 5-aminoindazole (B92378) itself, is a viable route for creating more complex derivatives researchgate.netmdpi.com. For instance, 5-aminoindazole can be reacted with dichloropyrimidines to synthesize intermediate compounds for further functionalization mdpi.com. The reactivity of indazoles with formaldehyde (B43269) has also been studied, showing that 5-nitro-1H-indazole readily reacts to form the (1H-indazol-1-yl)methanol derivative, which could potentially be a precursor for further transformations nih.gov.

Introducing a thiol (-SH) group onto an aromatic ring, such as the C-6 position of an indazole, can be accomplished through several methods wikipedia.org. Thiols, also known as mercaptans, are the sulfur analogs of alcohols and are characterized by their nucleophilicity and acidity wikipedia.org.

A general method for preparing aromatic thiols involves the rearrangement of S-arylthiocarbamates, which can be derived from the corresponding hydroxylated aromatic compound (a phenol) google.com. This process, known as the Newman-Kwart rearrangement, involves heating an O-aryl thiocarbamate to induce an intramolecular transfer of the thiocarbamoyl group from oxygen to a carbon on the aromatic ring, followed by hydrolysis to yield the thiol. Therefore, a potential route to 6-thiol-indazole would involve the synthesis of a 6-hydroxyindazole precursor.

Another approach is through the reduction of a sulfonyl chloride (-SO₂Cl) group. An aromatic sulfonyl chloride can be reduced to the corresponding thiol using a strong reducing agent like zinc and acid or lithium aluminum hydride. The sulfonyl chloride itself can be prepared from the corresponding amine via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).

Furthermore, a thiol group can be introduced by reacting a bromo-substituted precursor with a source of sulfur. For example, 6-bromo-1H-indazole could be reacted with sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis to install the thiol group at the C-6 position. An improved synthesis for a related compound, 6-[(ethylthio)methyl]-1H-indazole, involved converting a hydroxymethyl group to a bromomethyl group, which was then reacted with ethanethiol (B150549) (EtSH) researchgate.net. This highlights the utility of halogenated intermediates in introducing sulfur-containing functionalities.

Synthesizing the target compound, this compound, requires a multi-step approach that combines the strategies for ring formation and functional group introduction in a logical sequence. A plausible synthetic pathway would likely start with a doubly substituted benzene derivative that contains precursors for the amino and thiol groups.

A common strategy involves using a nitro group as a precursor for the amino group and a different functional group as a precursor for the thiol. For example, a synthesis could begin with a 4-substituted-2-nitrotoluene. The methyl group of the toluene (B28343) derivative can be functionalized and used to build the pyrazole part of the indazole ring. The substituent at the 4-position would be a group convertible to a thiol, such as a bromine atom or a methoxy (B1213986) group (which can be converted to a hydroxyl group).

Hypothetical Synthetic Route:

Start with a Precursor: A suitable starting material could be 4-bromo-2-nitrotoluene (B1266186) or a similar compound.

Indazole Ring Formation: The toluene methyl group is functionalized (e.g., via oxidation to a carboxylic acid or aldehyde, or halogenation) to enable cyclization with a hydrazine (B178648) source, forming the 6-bromo-5-nitro-1H-indazole intermediate.

Introduction of Thiol Group: The bromine at the C-6 position is then converted to a thiol group. This could be achieved through nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or via a metal-catalyzed thiolation reaction.

Reduction of Nitro Group: Finally, the nitro group at the C-5 position is reduced to an amino group using a standard reducing agent such as SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid.

The order of the final two steps (thiol introduction and nitro reduction) may be interchangeable and would need to be optimized to account for the chemical compatibility of the functional groups. For instance, the thiol group is sensitive to oxidation and may require protection during subsequent reaction steps.

Advanced Synthetic Techniques and Green Chemistry Considerations

The development of efficient and sustainable methods for the synthesis of complex heterocyclic compounds is a primary focus of contemporary organic chemistry. This section delves into advanced techniques that offer significant advantages over classical synthetic routes for preparing indazole derivatives.

Catalytic Approaches in Indazole Synthesis (e.g., Metal-catalyzed reactions)

Transition-metal catalysis has revolutionized the synthesis of indazoles, enabling the construction of the bicyclic ring system with high efficiency and functional group tolerance. mdpi.comnih.gov Various metals, including rhodium, copper, cobalt, and palladium, have been successfully employed to catalyze the formation of the indazole core through diverse mechanistic pathways, often involving C-H bond activation and annulation strategies. mdpi.comnih.gov

Rhodium(III)-catalyzed reactions, for instance, have been utilized for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov This method proceeds via a C-H bond functionalization and cyclative capture mechanism. Similarly, cobalt(III)-catalyzed systems have been developed for the convergent synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes, demonstrating the versatility of this approach. nih.govacs.org

Copper and palladium catalysts are also pivotal in indazole synthesis. organic-chemistry.org Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives provide a direct route to substituted 3-aminoindazoles. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination of aminohydrazones represents another efficient strategy for constructing the 1H-indazole scaffold. nih.gov

These catalytic methods offer several advantages, including milder reaction conditions and the ability to introduce a wide range of substituents, which is crucial for the development of libraries of potential drug candidates.

Table 1: Overview of Metal-Catalyzed Reactions in Indazole Synthesis

| Catalyst System | Starting Materials | Product Type | Reference |

| Rhodium(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.gov |

| Cobalt(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | nih.govacs.org |

| Copper(I) | 2-bromobenzaldehydes, Amines, Sodium azide | 2H-indazoles | caribjscitech.com |

| Palladium | 2-halobenzonitriles, Hydrazines | 3-aminoindazoles | organic-chemistry.org |

Microwave-Assisted Synthesis and Flow Chemistry Applications

In the quest for more sustainable and efficient chemical processes, microwave-assisted synthesis and flow chemistry have emerged as powerful tools in the synthesis of heterocyclic compounds, including indazoles. springerprofessional.demdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. nih.govias.ac.in This technique has been successfully applied to various steps in indazole synthesis, including the construction of the core ring system and the introduction of substituents. researchgate.netthieme-connect.de The use of microwave assistance aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions. ias.ac.in

Chemo- and Regioselectivity in Thiol Introduction Reactions

The synthesis of a molecule such as this compound requires the precise and controlled introduction of a thiol group onto a pre-existing amino-indazole core. This transformation is challenging due to the presence of multiple reactive sites on the indazole ring and the amino substituent, which can influence the regioselectivity of the reaction.

Achieving the desired chemo- and regioselectivity in the thiolation of an amino-substituted indazole is a complex task. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, direct electrophilic thiolation would likely be directed to the positions ortho and para to the amino group (positions 4 and 6). However, the indazole ring itself has a complex reactivity pattern, and the nitrogen atoms can also influence the substitution pattern.

Controlling the regioselectivity often requires the use of directing groups, which can temporarily block certain positions or activate a specific site for functionalization. chemrxiv.org While general methods for the C-H functionalization of heterocycles are known, specific protocols for the selective thiolation of 5-aminoindazoles at the 6-position are not well-documented in the available literature. The development of such a method would likely involve a multi-step synthesis, potentially utilizing protecting groups for the amino and indazole nitrogen atoms to control their reactivity and directing effects. Further research is needed to establish reliable and selective methods for the synthesis of this specific substitution pattern.

Derivatization and Structural Modification of 5 Amino 1h Indazole 6 Thiol

Synthesis of N-Substituted 5-Amino-1H-indazole-6-thiol Derivatives

The nitrogen atoms of the indazole ring are common sites for substitution, leading to N-1 and N-2 isomers. The regioselectivity of N-alkylation is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, and the reaction conditions.

The synthesis of N-substituted this compound derivatives can be achieved through direct alkylation. This typically involves the reaction of the parent compound with an appropriate alkyl halide in the presence of a base. The choice of base and solvent can significantly impact the ratio of N-1 to N-2 isomers formed. For instance, the use of sodium hydride in a non-polar solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 substituted product nih.gov.

A general synthetic route involves the reaction of this compound with an alkylating agent, such as an alkyl halide or a tosylate, in a suitable solvent with a base like potassium carbonate or sodium hydride. For example, the synthesis of 2-(5-amino-1H-indazol-1-yl)acetamide derivatives has been reported, starting from 5-aminoindazole (B92378) and ethyl chloroacetate (B1199739) in the presence of potassium carbonate. researchgate.netresearchgate.net This methodology can be adapted for the 6-thiol analogue.

Table 1: Synthesis of N-Substituted 5-Amino-1H-indazole Derivatives

| Reagents and Conditions | Product | Reference |

|---|---|---|

| a) ethyl chloroacetate, K2CO3, acetone (B3395972) or DMF, 60°C, 5h | 2-(5-amino-1H-indazol-1-yl)acetic acid ethyl ester | researchgate.netresearchgate.net |

| b) NaOH, MeOH, r.t, 4 h | 2-(5-amino-1H-indazol-1-yl)acetic acid | researchgate.netresearchgate.net |

Modifications at the Exocyclic Amino Group (e.g., acylation, alkylation, reductive amination)

The exocyclic amino group at the 5-position of the indazole ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities through reactions such as acylation, alkylation, and reductive amination.

Acylation: Acylation of the 5-amino group is a straightforward method to introduce amide functionalities. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. A study on the synthesis of novel 5/6-amino indazole derivatives with an amide template highlights the use of coupling agents like EDC.HCl and HOBt to facilitate the formation of the amide bond between the aminoindazole and a carboxylic acid. researchgate.netresearchgate.net

Alkylation: Direct alkylation of the exocyclic amino group can be challenging due to the potential for over-alkylation and competing reactions at the indazole nitrogens. However, under controlled conditions, mono-alkylation can be achieved.

Reductive Amination: Reductive amination is a versatile method for the synthesis of secondary and tertiary amines at the 5-position. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the 5-amino group with an aldehyde or ketone, followed by in-situ reduction of the intermediate. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The choice of reducing agent is crucial, as some are more selective for the imine over the carbonyl starting material. masterorganicchemistry.com

Table 2: Examples of Modifications at the Exocyclic Amino Group of 5-Aminoindazoles

| Modification | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Carboxylic acid, EDC.HCl, HOBt, TEA, DCM | N-(Indazol-5-yl)amide | researchgate.netresearchgate.net |

Modifications at the Thiol Group (e.g., thioethers, disulfides, thiocarbamates, metal complexes)

The thiol group at the 6-position is a reactive handle for a variety of chemical transformations, enabling the synthesis of thioethers, disulfides, thiocarbamates, and the formation of metal complexes.

Thioethers: Thioethers can be readily prepared by the S-alkylation of the thiol group with an alkyl halide in the presence of a base. An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole involved the reaction of a 6-(bromomethyl)-1H-indazole intermediate with ethanethiol (B150549) and DBU in THF. researchgate.net A similar strategy can be applied to this compound.

Disulfides: Disulfides can be formed through the oxidation of the thiol group. This can be achieved using mild oxidizing agents. The disulfide bond can be reversible, which is a property often exploited in biological systems.

Thiocarbamates: The synthesis of thiocarbamates can be achieved through several routes. One common method involves the reaction of the thiol with an isocyanate. Alternatively, thiocarbamates can be synthesized via the oxidative carbonylation of amines and thiols.

Metal Complexes: The presence of both a soft sulfur donor and a hard nitrogen donor (from the amino group and the indazole ring) makes this compound an excellent ligand for the formation of coordination complexes with various transition metals. The ligand can act as a bidentate or polydentate ligand, leading to the formation of chelate complexes. nih.gov The geometry and stability of these complexes depend on the metal ion and the coordination environment.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

The this compound core is a valuable scaffold for the design and synthesis of hybrid molecules. nih.gov This approach involves combining the indazole core with other pharmacologically relevant moieties to create new chemical entities with potentially enhanced or novel biological activities. The design of such hybrids often relies on structure-activity relationship studies and computational modeling.

The synthetic strategies for creating these hybrid molecules typically involve the derivatization of the functional groups discussed in the previous sections. For example, the exocyclic amino group can be used as a linker to attach other heterocyclic systems or pharmacophores via an amide or amine linkage. Similarly, the thiol group can be used to connect to other molecules through a thioether bond. The indazole nitrogen also provides a point of attachment for various substituents.

The indazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into hybrid molecules is a common strategy in drug discovery. nih.govcaribjscitech.com By judiciously selecting the building blocks to be combined with the this compound core, it is possible to modulate the physicochemical properties and biological target profile of the resulting hybrid molecules.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(5-amino-1H-indazol-1-yl)acetamide |

| 5-aminoindazole |

| ethyl chloroacetate |

| 2-(5-amino-1H-indazol-1-yl)acetic acid ethyl ester |

| 2-(5-amino-1H-indazol-1-yl)acetic acid |

| 2-(5-amino-1H-indazol-1-yl)-N-(aryl)acetamide |

| 6-[(ethylthio)methyl]-1H-indazole |

| 6-(bromomethyl)-1H-indazole |

| ethanethiol |

| sodium borohydride |

| sodium cyanoborohydride |

| sodium triacetoxyborohydride |

| EDC.HCl |

| HOBt |

| TEA |

| DCM |

| DBU |

| THF |

| K2CO3 |

| NaOH |

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for confirming the identity and purity of newly synthesized indazole compounds. Each technique offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules like 5-Amino-1H-indazole-6-thiol in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can map out the carbon-hydrogen framework.

For indazole derivatives, the aromatic protons on the benzene (B151609) ring typically appear in the range of δ 6.5-8.0 ppm in the ¹H NMR spectrum. The proton on the C3 position of the pyrazole (B372694) ring is also characteristic. The presence of electron-donating groups, such as the amino (-NH₂) and thiol (-SH) groups in this compound, influences the chemical shifts of adjacent protons, typically causing an upfield shift (to lower ppm values). The N-H protons of the indazole ring and the amino group, as well as the S-H proton of the thiol group, are expected to appear as broad signals whose chemical shifts can be highly dependent on the solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the indazole ring resonate in the aromatic region (δ 110-150 ppm). The specific chemical shifts provide detailed information about the electronic environment of each carbon atom, allowing for unambiguous assignment when combined with two-dimensional NMR techniques like HSQC and HMBC.

Table 1: Typical NMR Chemical Shift Ranges for Substituted Indazoles

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | Indazole N-H | 10.0 - 13.0 (broad) |

| ¹H | Amino N-H | 3.0 - 5.0 (broad) |

| ¹H | Thiol S-H | 2.0 - 4.0 (broad) |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | C-NH₂ | 135 - 150 |

| ¹³C | C-SH | 115 - 130 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups.

The N-H stretching vibrations of the indazole ring and the primary amine are typically observed in the region of 3200-3500 cm⁻¹. The amino group usually shows two distinct bands in this region corresponding to symmetric and asymmetric stretching. The S-H stretching vibration of the thiol group is expected to appear as a weaker band around 2550-2600 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the fused aromatic rings appear in the 1400-1650 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Indazole & Amino | 3200 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| S-H Stretch | Thiol | 2550 - 2600 |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1650 |

| N-H Bend | Amino | 1580 - 1650 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₇H₇N₃S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺˙), confirming its elemental composition.

The fragmentation pattern in the mass spectrum offers further structural proof. Common fragmentation pathways for indazole derivatives can involve the cleavage of the pyrazole ring. For this compound, characteristic fragments could arise from the loss of the thiol group (•SH), the amino group (•NH₂), or neutral molecules like hydrogen cyanide (HCN).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Exact Mass (Da) | Description |

| [M]⁺˙ | C₇H₇N₃S | 165.0361 | Molecular Ion |

| [M-SH]⁺ | C₇H₆N₃ | 132.0562 | Loss of thiol radical |

| [M-HCN]⁺˙ | C₆H₆N₂S | 138.0252 | Loss of hydrogen cyanide |

| [M-NH₂]⁺ | C₇H₅N₂S | 149.0173 | Loss of amino radical |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related indazole structures reveals common features. The indazole ring system is typically planar. In the solid state, molecules of this compound would be expected to engage in extensive intermolecular hydrogen bonding. The N-H groups of the indazole ring and the amino group can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as acceptors. The thiol group can also participate in weaker hydrogen bonding. These interactions dictate the crystal packing and influence the material's physical properties.

Quantum Chemical Calculations

Computational methods, particularly those based on quantum mechanics, are increasingly used alongside experimental techniques to provide deeper insight into molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. Researchers employ DFT calculations to optimize the ground-state geometry of molecules like this compound, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Furthermore, DFT is used to calculate a variety of molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and electronic transitions. DFT can also be used to simulate theoretical IR and NMR spectra, which aids in the interpretation and assignment of experimental data. These calculations are invaluable for understanding the fundamental electronic characteristics that govern the behavior of indazole derivatives.

Table 4: Representative Calculated Properties for an Indazole Derivative using DFT

| Calculated Property | Typical Value | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 1.5 to 3.5 D | Measures molecular polarity |

Conformational Analysis and Tautomerism Studies of Indazole Scaffolds

The conformational landscape and tautomeric equilibria of indazole derivatives are critical determinants of their chemical reactivity and biological activity. For this compound, these aspects are influenced by the interplay of the fused ring system and the electronic properties of the amino and thiol substituents.

Tautomerism in this compound

Indazole itself exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Generally, the 1H-tautomer is thermodynamically more stable and thus predominates. nih.gov Computational studies on indazole have indicated that the 1H tautomer is more stable than the 2H form by approximately 15 kJ·mol⁻¹ nih.gov. The presence of amino and thiol groups on the benzene ring of the indazole core introduces additional potential for tautomerism.

The amino group at the 5-position can theoretically exist in equilibrium between the amino and imino forms. However, for aminopyrazoles, which share the pyrazole ring with indazoles, the amino form is generally favored. The relative stability of different tautomers in substituted aminopyrazoles can be influenced by the nature and position of other substituents researchgate.netnih.gov.

More significantly, the 6-thiol group can exhibit thione-thiol tautomerism. In many heterocyclic systems, the thione form is found to be the more stable tautomer, particularly in polar solvents cdnsciencepub.comcdnsciencepub.com. Quantum chemical investigations on 1,2,4-triazole-3-thione and its derivatives have shown that the thione form is the predominant species in the gas phase nih.gov. This suggests that this compound likely exists predominantly in its thione tautomeric form in many conditions.

The potential tautomeric forms of this compound are summarized in the table below.

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability |

| 1H-Amino-Thiol | N1 protonated, -NH2, -SH | Less favored |

| 2H-Amino-Thiol | N2 protonated, -NH2, -SH | Less favored than 1H |

| 1H-Imino-Thiol | N1 protonated, =NH, -SH | Highly unfavored |

| 1H-Amino-Thione | N1 protonated, -NH2, =S | Likely most stable |

Conformational Analysis

The conformational flexibility of this compound is largely determined by the rotation of the exocyclic amino and thiol groups. The indazole ring system itself is rigid and planar. The orientation of the -NH2 and -SH groups relative to the indazole ring and to each other will be governed by steric and electronic effects, including the potential for intramolecular hydrogen bonding.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the preferred conformations of substituted indazoles beilstein-journals.org. For this compound, DFT calculations could predict the rotational barriers of the C-N and C-S bonds and identify the lowest energy conformers. The planarity of the molecule would be influenced by the electronic conjugation between the substituents and the aromatic system.

Cheminformatics and Predictive Modeling in Indazole Research

Cheminformatics and predictive modeling are indispensable tools in modern drug discovery and materials science, enabling the efficient screening of virtual compound libraries and the prediction of molecular properties. For indazole derivatives like this compound, these computational approaches can accelerate research and development.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used to predict the activity of new compounds and to guide the design of more potent molecules. For indazole derivatives, QSAR studies have been successfully applied to explore their inhibitory mechanisms against various biological targets nih.gov.

A hypothetical QSAR study for a series of analogs of this compound would involve the following steps:

Data Collection: A dataset of indazole derivatives with experimentally determined biological activity (e.g., enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity nih.gov.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of novel indazole derivatives, including variations of this compound, thereby prioritizing synthetic efforts.

In Silico ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. In silico ADMET prediction models are used early in the drug discovery process to filter out compounds with unfavorable pharmacokinetic or toxicity profiles nih.govaudreyli.com.

For this compound, various ADMET properties can be predicted using computational tools. These predictions are based on the compound's structure and physicochemical properties.

| ADMET Property | Predicted Outcome for this compound (Hypothetical) | Rationale |

| Absorption | Moderate to good oral bioavailability. | The presence of polar functional groups (-NH2, -SH) may enhance solubility, while the relatively small molecular size is favorable for absorption. |

| Distribution | Potential to cross biological membranes. | The lipophilicity, which can be estimated by parameters like logP, will be a key determinant. |

| Metabolism | Likely to undergo Phase I and Phase II metabolism. | The amino and thiol groups are common sites for metabolic transformations such as oxidation, glucuronidation, or sulfation. |

| Excretion | Primarily renal excretion. | The polar nature of the compound and its metabolites would favor elimination through the kidneys. |

| Toxicity | Potential for alerts based on structural motifs. | Certain functional groups can be associated with toxicity, and predictive models can flag these for further investigation. |

These in silico predictions provide valuable insights but must be validated through experimental studies. The use of cheminformatics and predictive modeling allows for a more rational and efficient approach to the development of indazole-based compounds for various applications.

Biological Activity and Mechanistic Insights of 5 Amino 1h Indazole 6 Thiol Derivatives

Anti-cancer Research

The indazole scaffold is a prominent feature in numerous compounds with demonstrated anti-cancer properties. researchgate.netnih.gov Derivatives of 5-Amino-1H-indazole-6-thiol have been the focus of intensive research, revealing their potential to inhibit cancer cell growth through various mechanisms. These include inducing programmed cell death, halting the cell cycle, and inhibiting crucial enzymes involved in cancer progression.

In Vitro Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of this compound derivatives across a variety of human cancer cell lines. For instance, a series of 6-substituted amino-1H-indazole derivatives showed growth inhibitory activity in four human cancer cell lines, with IC50 values ranging from 2.9 to 59.0 µM. researchgate.net One particular derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited potent antiproliferative activity against the human colorectal cancer cell line (HCT116) with an IC50 value of 14.3±4.4 µM, while showing no cytotoxicity in normal lung fibroblast cells (MRC5). researchgate.net

Further studies on other indazole derivatives have highlighted their potential. For example, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine displayed a potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in HCT116 cells. nih.gov Another study on 1H-indazole-3-amine derivatives identified a compound, 6o, with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, showing an IC50 value of 5.15 µM. nih.gov This compound also demonstrated high selectivity, with a much lower cytotoxicity against normal HEK-293 cells (IC50 = 33.2 µM). nih.gov

The cytotoxic effects of these derivatives are not limited to a single cancer type. Research has shown their activity against lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov For example, novel aminothiazole-paeonol derivatives exhibited cytotoxic effects toward various human cancer cell lines, including AGS (gastric), HeLa (cervical), PaTu8988t (pancreatic), HT-29 (colorectal), U87-MG (glioblastoma), A549 (lung), and CT26.WT (colon). researchgate.net

Interactive Data Table: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 ± 4.4 | researchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 ± 0.3 | nih.gov |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Compound 6o | HEK-293 (Normal) | 33.2 | nih.gov |

| Imidazole (B134444) derivative 5 | MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver) | < 5 | semanticscholar.org |

| Thiazole-amino acid derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07–8.51 | rsc.org |

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anti-cancer activity of this compound derivatives is often attributed to their ability to modulate key cellular pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Studies have shown that these compounds can trigger apoptosis in a dose-dependent manner. For instance, one 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 cells. nih.gov When K562 cells were treated with increasing concentrations of this compound, the total apoptosis rates significantly increased. nih.gov Similarly, imidazole derivatives have been shown to exhibit pre-G1 apoptosis. semanticscholar.org The mechanism of apoptosis induction can involve the activation of caspases, key enzymes in the apoptotic pathway. For example, Imexon, an aziridine-containing small molecule that binds to thiols, has been shown to activate caspases 3, 8, and 9 in MiaPaCa-2 pancreatic cancer cells. nih.gov

In addition to inducing apoptosis, these derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Compound 36, a 6-substituted aminoindazole derivative, was found to cause G2/M cell cycle arrest in HCT116 cells. nih.gov Another compound, 8a, was observed to stop the MCF-7 breast cancer cell cycle at the G2/M phase. researchgate.net Furthermore, compound 6o was shown to affect the cell cycle distribution in K562 cells, leading to an increase in the G0/G1 population and a decrease in the S phase population. nih.gov Some imidazole derivatives have also been found to cause cell cycle arrest at the G2/M phase. semanticscholar.org

Enzyme Inhibition (e.g., Kinases, Histone Deacetylases (HDACs), Indoleamine 2,3-dioxygenase 1 (IDO1))

A key mechanism through which this compound derivatives exert their anti-cancer effects is by inhibiting the activity of specific enzymes that are crucial for cancer cell survival and proliferation.

Kinase Inhibition: Many indazole derivatives have been developed as potent kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. Derivatives of 3-amino-1H-indazol-6-yl-benzamide have been designed to target the "DFG-out" conformation of the kinase activation loop and have shown potent inhibition of FLT3, PDGFRα, and c-Kit kinases. nih.gov Some of these compounds exhibit single-digit nanomolar EC50s against these kinases. nih.gov Other indazole-based derivatives have been reported as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histones. Their inhibition can lead to the re-expression of tumor suppressor genes. Thiol-based indeno[1,2-c]pyrazole and benzoindazole compounds have been designed as HDAC6 inhibitors, with some showing moderate inhibitory activity. researchgate.net Mercaptoacetamide-based derivatives have also been studied as HDAC6 inhibitors, with one compound demonstrating high potency and selectivity. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a role in immune suppression in the tumor microenvironment. nih.gov By inhibiting IDO1, these derivatives can potentially enhance the body's immune response against cancer. A series of 6-substituted aminoindazole derivatives were initially designed as IDO1 inhibitors. nih.gov One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, not only exhibited potent anti-proliferative activity but also remarkably suppressed IDO1 protein expression. nih.govresearchgate.net Another study on 4,6-substituted-1H-indazole derivatives identified a compound that displayed potent IDO1 inhibitory activity with an IC50 value of 0.74 μM in an enzymatic assay. nih.gov

Antimicrobial Research

Beyond their anti-cancer properties, derivatives of this compound have also demonstrated significant potential as antimicrobial agents. The indazole core is present in various compounds with antibacterial and antifungal activities. nih.gov

Antibacterial Activity

Several studies have highlighted the antibacterial efficacy of indazole derivatives against a range of bacterial strains. A series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net

The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. One study synthesized novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and found that some compounds showed promising activity against both Gram-positive and Gram-negative bacteria. ktu.edu.tr For example, one compound was particularly effective against Pseudomonas aeruginosa. ktu.edu.tr Another study on 2-amino-5-thiol-1,3,4-thiadiazole derivatives showed that some compounds exhibited moderate to good activity against Gram-positive bacteria like Staphylococcus aureus, Streptococci spp., and Enterococci. uobaghdad.edu.iq

Interactive Data Table: Antibacterial Activity of this compound and Related Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Dominant activity | researchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4b) | Pseudomonas aeruginosa ATCC 10145 | Highest activity | ktu.edu.tr |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | Staphylococcus aureus ATCC 25923 | Effective | ktu.edu.tr |

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives (A, B, C) | Staphylococcus aureus, Streptococci spp., Enterococci | Moderate to good activity | uobaghdad.edu.iq |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound and related heterocyclic compounds have shown promise as antifungal agents. The antifungal activity of these compounds is often attributed to their ability to interfere with essential fungal processes, such as cell membrane and wall synthesis. nih.gov

Studies on N-methyl-3-aryl indazoles have demonstrated their activity against the fungal strain Candida albicans. researchgate.net Research on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also revealed antifungal activity, with one compound showing good activity against yeast-like fungi. ktu.edu.tr Specifically, a derivative designated as 4c showed the highest activity against Candida albicans ATCC 60193. ktu.edu.tr

The mechanism of antifungal action for related azole compounds often involves the inhibition of enzymes like 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis compromises the integrity and function of the plasma membrane, leading to fungal cell death. nih.gov

Antiprotozoal Activity

Derivatives of the indazole scaffold have demonstrated notable efficacy against a range of protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. proquest.comnih.gov Research into 2-phenyl-2H-indazole derivatives has revealed that certain structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, can enhance antiprotozoal effects. proquest.com

A series of 22 indazole derivatives were synthesized and evaluated for their antiprotozoal capabilities. proquest.com The 2-phenyl substitution was found to be a significant contributor to the antiprotozoal activity, leading to a nine-fold increase in activity. nih.gov Specifically, 2-phenyl-2H-indazole derivatives featuring methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions exhibited the highest potency with IC50 values below 0.050 µM. nih.gov Against G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substitutions were the most active, also showing IC50 values of less than 0.050 µM. nih.gov

Further studies on indazole N-oxide derivatives have also been conducted to assess their antiprotozoal properties. researchgate.net These investigations have explored the activity of such compounds against parasitic strains like T. cruzi, the causative agent of Chagas disease, and various Leishmania species. researchgate.net One particular derivative, 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide, showed interesting activity against two different strains and life stages of the parasite. researchgate.net Additionally, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide displayed both trypanocidal and leishmanocidal activity against three parasitic strains. researchgate.net

The following table summarizes the antiprotozoal activity of selected indazole derivatives.

| Compound Class | Target Protozoa | Key Substitutions | IC50 (µM) |

| 2-Phenyl-2H-indazole | E. histolytica, G. intestinalis, T. vaginalis | Methoxycarbonyl, 4-chlorophenyl, 2-(trifluoromethyl)phenyl | < 0.050 |

| 2-Phenyl-2H-indazole | G. intestinalis | 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, 2-carboxyphenyl | < 0.050 |

Anti-inflammatory and Immunomodulatory Research

Inhibition of Inflammatory Mediators (e.g., COX-2, cytokines)

Indazole derivatives have been a subject of interest in the search for new anti-inflammatory agents, with research focusing on their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govnih.gov A series of novel (aza)indazole derivatives were developed and demonstrated high affinity and selectivity for the COX-2 enzyme. nih.gov One compound from this series exhibited an IC50 value of 0.409 µM for COX-2 inhibition, along with excellent selectivity over COX-1. nih.gov

In addition to COX-2 inhibition, the anti-inflammatory effects of indazole and its derivatives have been linked to the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Studies have shown that indazole and its derivatives can inhibit these cytokines in a concentration-dependent manner. nih.gov For instance, indazole itself was found to inhibit over 60% of TNF-α activity at a concentration of 250 μM, with an IC50 value of 220.11 μM. nih.gov The IC50 value for 5-aminoindazole (B92378) against TNF-α was determined to be 230.19 μM. nih.gov

The inhibitory action of these compounds on IL-1β was also significant, with maximum inhibition ranging from 73% to 79%. nih.gov The IC50 value for 6-nitroindazole (B21905) against IL-1β was 100.75 μM, which is comparable to the standard drug dexamethasone (B1670325) (IC50 of 102.23 μM). nih.gov

The table below presents the inhibitory activity of selected indazole derivatives against inflammatory mediators.

| Compound | Target Mediator | IC50 (µM) |

| (Aza)indazole derivative (compound 16) | COX-2 | 0.409 |

| Indazole | TNF-α | 220.11 |

| 5-Aminoindazole | TNF-α | 230.19 |

| 6-Nitroindazole | IL-1β | 100.75 |

Immunosuppressive Pathway Modulation (e.g., IDO1 inhibition)

A significant area of research for indazole derivatives has been in the modulation of immunosuppressive pathways, particularly through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). nih.govbohrium.com IDO1 is an enzyme that plays a crucial role in immune tolerance and is often overexpressed in cancer cells, contributing to their ability to evade the immune system. nih.govbohrium.com

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit IDO1. nih.govbohrium.com Among these, one compound stood out for its potent IDO1 inhibitory activity, with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.govbohrium.com This particular compound also demonstrated the ability to significantly decrease INFγ-induced IDO1 expression in a concentration-dependent manner. bohrium.com

Further research has identified other 1H-indazole derivatives with notable IDO1 inhibitory activity. nih.gov For example, a compound with disubstituent groups at the 4- and 6-positions of the 1H-indazole scaffold, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, showed an IC50 value of 5.3 μM for IDO1 inhibition. nih.gov Additionally, a series of 3-substituted 1H-indazoles were investigated, with two compounds demonstrating potent inhibitory activity with IC50 values of 720 nM and 770 nM, respectively. nih.gov The docking model for these compounds indicated that the 1H-indazole motif interacts effectively with the ferrous ion of heme and the hydrophobic pockets of the enzyme, highlighting the importance of the 1H-indazole structure as a key pharmacophore for IDO1 inhibition. nih.gov

The following table summarizes the IDO1 inhibitory activity of selected indazole derivatives.

| Compound Class/Name | Assay Type | IC50 |

| 4,6-Substituted-1H-indazole (compound 35) | Enzymatic | 0.74 µM |

| 4,6-Substituted-1H-indazole (compound 35) | HeLa cells | 1.37 µM |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | Not specified | 5.3 µM |

| 3-Substituted 1H-indazole (compound 121) | Not specified | 720 nM |

| 3-Substituted 1H-indazole (compound 122) | Not specified | 770 nM |

Research in Other Therapeutic Areas

Anti-diabetic Activity (e.g., α-amylase and α-glucosidase inhibition)

Indazole derivatives have been explored for their potential as anti-diabetic agents, specifically as inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. tandfonline.comnih.gov A study on a series of indazole (Methyl 1H-indazole-4-carboxylate) derivatives demonstrated their inhibitory potential against both enzymes. tandfonline.comnih.gov

The synthesized derivatives exhibited a range of IC50 values for α-amylase inhibition, from 15.04 ± 0.05 to 76.70 ± 0.06 µM. tandfonline.comnih.gov For α-glucosidase inhibition, the IC50 values ranged from 16.99 ± 0.19 to 77.97 ± 0.19 µM. tandfonline.comnih.gov Certain compounds within this series showed significant inhibitory activities against both enzymes, with potencies comparable to the standard drug, acarbose. tandfonline.comnih.gov

Another study focused on new hybrid analogs of N-hydrazinecarbothioamide substituted indazoles as dual inhibitors of α-glucosidase and α-amylase. nih.gov These compounds showed good inhibition potential, with IC50 values in the range of 1.54 ± 0.02 to 4.89 ± 0.02 µM for α-glucosidase and 1.42 ± 0.04 to 4.5 ± 0.18 µM for α-amylase. nih.gov These values are comparable to the standard acarbose, which had an IC50 value of 1.36 ± 0.01 µM. nih.gov

The table below presents the inhibitory activity of selected indazole derivatives against α-amylase and α-glucosidase.

| Compound Class | Target Enzyme | IC50 Range (µM) |

| Indazole (Methyl 1H-indazole-4-carboxylate) derivatives | α-amylase | 15.04 - 76.70 |

| Indazole (Methyl 1H-indazole-4-carboxylate) derivatives | α-glucosidase | 16.99 - 77.97 |

| N-hydrazinecarbothioamide substituted indazoles | α-amylase | 1.42 - 4.5 |

| N-hydrazinecarbothioamide substituted indazoles | α-glucosidase | 1.54 - 4.89 |

Cardiovascular Research (e.g., Rho kinase inhibition, receptor affinity)

The therapeutic potential of indazole derivatives extends to cardiovascular research, with a focus on their role as Rho kinase (ROCK) inhibitors and their affinity for certain cardiovascular receptors. nih.govmdpi.comacs.org Rho-associated coiled-coil kinases (ROCKs) are involved in various cellular processes, including cell proliferation and migration, making them potential targets for managing cardiovascular diseases. nih.gov

A series of N-substituted prolinamido indazole derivatives have been identified as potent Rho-kinase inhibitors. nih.govmdpi.com Structure-activity relationship studies revealed that derivatives with a β-proline moiety generally possessed enhanced activity against ROCK I compared to those with an α-proline moiety. mdpi.com Optimization of a lead compound, DL0805 (5-Nitro-1H-indazole-3-carbonitrile), which had an IC50 of 6.7 μM against ROCK I, led to the discovery of analogues that were 24- and 39-fold more active, with IC50 values of 0.27 μM and 0.17 μM, respectively. mdpi.com

Further research into dihydropyridone indazole amides has also yielded selective Rho-kinase inhibitors. acs.org An initial lead compound was identified as a potent and selective ROCK1 inhibitor, and subsequent optimization led to a series of dihydropyridones with improved pharmacokinetic profiles. acs.org

In addition to Rho kinase inhibition, certain indazole derivatives have been investigated for their affinity to I1-imidazoline receptors, which are involved in the central regulation of blood pressure. nih.gov

The table below summarizes the Rho kinase inhibitory activity of selected indazole derivatives.

| Compound Class | Target Kinase | IC50 (µM) |

| N-substituted prolinamido indazole (DL0805) | ROCK I | 6.7 |

| Optimized N-substituted prolinamido indazole (analogue 4a) | ROCK I | 0.27 |

| Optimized N-substituted prolinamido indazole (analogue 4b) | ROCK I | 0.17 |

Potential in Neurological Research (e.g., Anti-Alzheimer's effects, acetylcholinesterase inhibition)

Derivatives of the indazole scaffold are emerging as significant candidates in the search for new treatments for neurodegenerative disorders, particularly Alzheimer's disease. Research has highlighted the potential of these compounds to act as multi-target agents, addressing several pathological factors associated with the disease.

A new family of 5-substituted indazole derivatives has been synthesized and evaluated for its potential in treating Alzheimer's disease. nih.gov These compounds have been shown to act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The cognitive decline observed in Alzheimer's patients is linked to a reduction in cholinergic neurotransmission. nih.gov By inhibiting AChE and BuChE, these indazole derivatives can increase acetylcholine levels in the brain, a key mechanism for currently approved Alzheimer's medications. nih.gov

In addition to their effects on cholinesterases, some 5-substituted indazole derivatives also exhibit inhibitory activity against BACE1 (beta-site amyloid precursor protein cleaving enzyme 1). nih.gov BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which accumulate to form the characteristic plaques found in the brains of Alzheimer's patients. nih.gov By inhibiting BACE1, these compounds can potentially reduce the formation of these toxic plaques. nih.gov

Furthermore, certain indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. nih.gov They have also shown anti-inflammatory properties and antioxidant capabilities, which are relevant to the multifaceted nature of Alzheimer's pathology. nih.gov The development of multi-target drugs that can simultaneously address cholinergic deficits, amyloid plaque formation, and other pathological cascades represents a promising therapeutic strategy for Alzheimer's disease. nih.gov

The therapeutic potential of indazole-based compounds extends to other neurological targets as well. For instance, potent and selective inhibitors of glutaminyl cyclase (QC) have been developed from an indazole scaffold. nih.gov QC is involved in the formation of a particularly toxic form of amyloid-β, pyroglutamate (B8496135) amyloid-β (pE-Aβ). nih.gov Inhibition of this enzyme presents a novel approach to reducing the neurotoxicity associated with amyloid plaques. nih.gov

The versatility of the indazole core allows for modifications that can lead to the development of compounds with enhanced activity as acetylcholinesterase inhibitors. nih.gov Through strategic chemical synthesis, novel amino-thiazoloindazole derivatives have been created and identified as promising AChE inhibitors, guided by computational predictions. nih.gov

Below is a summary of the multitarget profile of certain 5-substituted indazole derivatives in the context of Alzheimer's disease research. nih.gov

| Target Enzyme/Process | Therapeutic Rationale | Observed Effect of Indazole Derivatives |

| Acetylcholinesterase (AChE) | Increase acetylcholine levels to improve cognitive function. | Inhibition of AChE. |

| Butyrylcholinesterase (BuChE) | Increase acetylcholine levels, complementary to AChE inhibition. | Inhibition of BuChE. |

| BACE1 | Reduce the production of amyloid-β peptides to prevent plaque formation. | Inhibition of BACE1. |

| Aβ-induced cell death | Protect neurons from the toxic effects of amyloid-β. | Neuroprotective effects observed in cell culture. |

| Inflammation | Reduce neuroinflammation associated with Alzheimer's pathology. | Anti-inflammatory properties demonstrated. |

| Oxidative Stress | Mitigate neuronal damage caused by reactive oxygen species. | Antioxidant properties identified. |

Mechanistic Investigations at the Molecular and Cellular Level

In Vitro Cellular Uptake and Metabolism Studies

While specific experimental data on the in vitro cellular uptake and metabolism of this compound are not extensively documented in publicly available literature, insights can be drawn from the behavior of structurally related compounds, particularly those containing a thiol group and an indazole core.

The presence of a thiol (-SH) group on the this compound molecule strongly suggests the possibility of a specialized cellular entry mechanism known as thiol-mediated uptake (TMU). chemistryviews.orgnih.gov This process facilitates the transport of thiol-containing molecules across the cell membrane. chemistryviews.org The underlying mechanism often involves a thiol-disulfide exchange reaction between the free thiol group of the compound and disulfide bonds present in proteins on the cell surface. chemistryviews.orgnih.gov

This interaction can lead to the molecule being temporarily tethered to the cell membrane before being internalized. dovepress.com Subsequent reduction of the newly formed disulfide bond inside the cell would then release the parent compound into the cytosol. chemistryviews.org Thiol-mediated uptake can be coupled to various internalization pathways, including direct translocation across the plasma membrane or endocytosis. nih.govacs.org It is a complex process that can involve multiple protein targets on the cell surface. researchgate.netrsc.org Studies on other thiol-reactive molecules have shown that this uptake mechanism can be more efficient than passive diffusion for certain compounds. dovepress.comresearchgate.net

Potential mechanisms for the cellular uptake of thiol-containing compounds are summarized in the table below.

| Putative Uptake Mechanism | Description | Key Cellular Components Involved |

| Thiol-Mediated Uptake (TMU) | Involves the interaction of the molecule's thiol group with thiols or disulfides on the cell surface, leading to internalization. chemistryviews.orgnih.gov This can occur through thiol-disulfide exchange reactions. chemistryviews.org | Cell surface proteins with accessible thiol or disulfide groups (e.g., receptors, channels). researchgate.net |

| Endocytosis | The cell membrane engulfs the molecule to form an intracellular vesicle. Thiol-mediated interactions may trigger endocytic pathways. dovepress.com | Clathrin-coated pits, caveolae, macropinosomes. |

| Passive Diffusion | The molecule moves across the cell membrane down its concentration gradient. This is influenced by factors like lipophilicity and size. | Lipid bilayer of the cell membrane. |

The metabolic fate of this compound in vitro is likely governed by the enzymatic systems responsible for metabolizing xenobiotics, primarily located in liver microsomes. Based on studies of other indazole-containing compounds, several metabolic pathways can be anticipated. nih.govnih.gov

Phase I metabolism of the indazole ring system commonly involves oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov For this compound, hydroxylation could occur on the benzene (B151609) or pyrazole (B372694) portion of the indazole core. Additionally, the amino and thiol functional groups are susceptible to various metabolic transformations. The amino group could undergo N-dealkylation (if substituted) or oxidation, while the thiol group is a target for oxidation to sulfenic, sulfinic, and sulfonic acids.

Following Phase I reactions, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These processes increase water solubility and facilitate excretion. For an amino-thiol compound, common conjugation pathways include glucuronidation of the amino or thiol group and sulfation of the amino group. nih.gov In vitro studies using human liver microsomes are instrumental in identifying these biotransformations. nih.govnih.gov For instance, the in vitro metabolism of the synthetic cannabinoid MDMB-CHMINACA, which features an indazole core, revealed hydroxylation and ester hydrolysis as major biotransformations. nih.gov Another study on indazole-3-carboxamide derivatives identified hydroxylation, hydrolysis, N-dealkylation, and glucuronidation as prominent metabolic routes. nih.gov

The predicted metabolic pathways for this compound are outlined in the table below.

| Metabolic Phase | Potential Biotransformation | Description | Enzyme Family |

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the indazole ring. nih.govnih.gov | Cytochrome P450 (CYP) |

| Phase I | Oxidation of Thiol | The thiol (-SH) group can be oxidized to form sulfenic acid (-SOH), sulfinic acid (-SO2H), or sulfonic acid (-SO3H). | Flavin-containing monooxygenases (FMO), CYPs |

| Phase I | Oxidation of Amino Group | The amino (-NH2) group can be oxidized. | CYPs, FMOs |

| Phase II | Glucuronidation | Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl, amino, or thiol groups. nih.gov | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | Conjugation with a sulfonate group, primarily occurring on the amino group. | Sulfotransferases (SULTs) |

Applications in Chemical Biology and Drug Discovery Research

5-Amino-1H-indazole-6-thiol as a Chemical Probe for Biological Systems

There is no publicly available research detailing the use of this compound as a chemical probe. The design of a chemical probe requires a compound to have specific properties, such as high affinity and selectivity for a biological target, and often includes a reporter tag or a reactive group for target identification. The thiol group at the 6-position could theoretically be used for covalent modification of protein targets, a strategy employed in the design of some chemical probes. However, without experimental data, any discussion of its potential as a probe would be purely speculative.

Integration into Compound Libraries for High-Throughput Screening

An extensive search of commercial and public compound library databases does not indicate the inclusion of this compound in collections used for high-throughput screening (HTS). HTS libraries are typically composed of diverse, drug-like molecules. While many indazole derivatives are present in these libraries, this specific compound is not listed as a commercially available screening compound.

Role in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) utilizes small molecules, or "fragments," to identify starting points for drug discovery. Aminoindazoles have been successfully employed in FBDD campaigns, for instance, in the development of kinase inhibitors. The molecular weight of this compound would likely fall within the acceptable range for a fragment. However, there are no published examples of its use in an FBDD screen or any subsequent optimization efforts.

Preclinical Development Strategies for Indazole-Based Therapeutics

Numerous indazole-based compounds have progressed through preclinical development, targeting a range of diseases from cancer to inflammatory conditions. These strategies typically involve medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, followed by in vitro and in vivo studies. Given the absence of any primary research on the biological activity of this compound, there are no specific preclinical development strategies to report for this compound.

Future Research Directions and Challenges in Indazole Chemistry and Biology

The future of indazole chemistry in drug discovery is focused on exploring novel substitution patterns to access new chemical space and biological activities. The synthesis and biological evaluation of this compound would represent a novel research direction. A primary challenge would be the development of a robust synthetic route to access this specific isomer. Subsequent challenges would involve characterizing its physicochemical properties and undertaking broad biological screening to identify any potential therapeutic applications. Until such foundational research is conducted, the role of this compound in chemical biology and drug discovery remains to be determined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.